molecular formula C12H14Br2O2 B14014374 2-(2,6-Dibromo-4-isopropylphenyl)-1,3-dioxolane

2-(2,6-Dibromo-4-isopropylphenyl)-1,3-dioxolane

Cat. No.: B14014374
M. Wt: 350.05 g/mol
InChI Key: QUAFNGQEWBRAPB-UHFFFAOYSA-N
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Description

2-(2,6-Dibromo-4-isopropylphenyl)-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes two bromine atoms and an isopropyl group attached to a phenyl ring, along with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dibromo-4-isopropylphenyl)-1,3-dioxolane typically involves the reaction of 2,6-dibromo-4-isopropylphenol with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromo-4-isopropylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Phenyl derivatives with various substituents replacing the bromine atoms.

Scientific Research Applications

2-(2,6-Dibromo-4-isopropylphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromo-4-isopropylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atoms and the dioxolane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-isopropylphenol
  • 2,6-Dibromo-4-methylphenol
  • 2,6-Dibromo-4-isopropylphenyl isocyanate

Uniqueness

2-(2,6-Dibromo-4-isopropylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

Molecular Formula

C12H14Br2O2

Molecular Weight

350.05 g/mol

IUPAC Name

2-(2,6-dibromo-4-propan-2-ylphenyl)-1,3-dioxolane

InChI

InChI=1S/C12H14Br2O2/c1-7(2)8-5-9(13)11(10(14)6-8)12-15-3-4-16-12/h5-7,12H,3-4H2,1-2H3

InChI Key

QUAFNGQEWBRAPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)C2OCCO2)Br

Origin of Product

United States

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